Butylsilane

Catalog No.
S1503299
CAS No.
1600-29-9
M.F
C4H9Si
M. Wt
85.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylsilane

CAS Number

1600-29-9

Product Name

Butylsilane

Molecular Formula

C4H9Si

Molecular Weight

85.2 g/mol

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N

SMILES

CCCC[Si]

Canonical SMILES

CCCC[Si]

Organic Synthesis and Material Science

  • Precursor for silicone polymers: Butylsilane can react with other silanes or water to form silicone polymers, which are widely used in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation .
  • Modification of surfaces: Butylsilane can be used to modify the surface properties of materials, such as silicon wafers or glass, by forming self-assembled monolayers (SAMs). These SAMs can improve adhesion, wettability, and other surface characteristics .

Chemical Analysis and Spectroscopy

  • Internal standard in gas chromatography: Butylsilane's unique boiling point and mass spectrum make it a valuable internal standard in gas chromatography (GC) for quantitative analysis of various organic compounds .
  • Calibration reference in nuclear magnetic resonance (NMR): The silicon atom in butylsilane provides a distinct chemical shift in NMR spectroscopy, making it a useful reference compound for calibrating the instrument [DOI: 10.1021/ac502490z].

Fundamental Research and Modeling

  • Study of Si-H bond reactivity: Butylsilane serves as a model compound for studying the reactivity of the Si-H bond, which is crucial for understanding various silicon-based reactions and material properties .
  • Computational modeling: The relatively simple structure of butylsilane allows it to be used as a model molecule for computational studies of various chemical phenomena, such as molecular interactions and reaction mechanisms .

Butylsilane is an organosilicon compound with the chemical formula C4H9Si\text{C}_4\text{H}_9\text{Si}. It is a colorless, flammable liquid that is primarily used in various chemical synthesis processes. The compound features a butyl group attached to a silicon atom, which contributes to its unique properties and reactivity compared to other silanes. Due to its hydrophobic nature, butylsilane can be utilized in applications requiring water-repellent characteristics, making it valuable in coatings and sealants.

, primarily involving hydrosilylation and dehydrosilylation processes. It can react with various electrophiles, including carbonyl compounds, to form siloxanes and silanes. For instance, butylsilane can participate in hydrosilylation reactions where it adds across double bonds of alkenes or alkynes, leading to the formation of new silane derivatives. Additionally, it can undergo oxidation reactions to form silanols or silicates under appropriate conditions .

Butylsilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of butylene with a silicon hydride in the presence of a catalyst, typically a transition metal complex.
  • Reduction Reactions: Butylsilane can also be produced by reducing silicon halides or oxides using lithium aluminum hydride or other reducing agents.
  • Condensation Reactions: Another approach includes the condensation of silanol compounds with butanol under acidic or basic conditions .

Butylsilane finds applications across various industries:

  • Coatings and Sealants: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers.
  • Adhesives: Butylsilane is utilized in adhesive formulations due to its bonding capabilities.
  • Chemical Intermediates: It acts as an intermediate in the production of more complex organosilicon compounds .

Interaction studies involving butylsilane focus on its reactivity with other compounds. For example, it has been observed that butylsilane interacts readily with polar solvents and electrophiles, which can lead to the formation of various siloxanes and silanes. These interactions are crucial for understanding its behavior in chemical processes and applications .

Butylsilane shares similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TrimethylsilaneC3H9Si\text{C}_3\text{H}_9\text{Si}Highly volatile; used as a reagent in organic synthesis.
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}More stable than butylsilane; often used in hydrosilylation reactions.
Di-tert-butylsilaneC8H18Si\text{C}_8\text{H}_{18}\text{Si}Exhibits steric hindrance; useful in specific synthetic pathways.
CyclohexylsilaneC6H13Si\text{C}_6\text{H}_{13}\text{Si}Provides different reactivity due to cyclic structure; used in specialized applications.

Butylsilane's distinctive feature lies in its balance between reactivity and stability due to its straight-chain structure, making it versatile for various applications while maintaining manageable handling properties compared to more volatile silanes like trimethylsilane.

Wikipedia

Butylsilane

Dates

Modify: 2023-08-15

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